2-(3-Amino-6-methyl-2-oxopyridin-1(2H)-yl)-N-methylacetamide
Description
2-(3-Amino-6-methyl-2-oxopyridin-1(2H)-yl)-N-methylacetamide is a pyridine-derived acetamide compound featuring a 2-oxopyridin-1(2H)-yl (lactam) core substituted with a 3-amino group and a 6-methyl group. Its unique combination of amino, methyl, and lactam groups may influence solubility, reactivity, and target binding compared to analogs.
Properties
Molecular Formula |
C9H13N3O2 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
2-(3-amino-6-methyl-2-oxopyridin-1-yl)-N-methylacetamide |
InChI |
InChI=1S/C9H13N3O2/c1-6-3-4-7(10)9(14)12(6)5-8(13)11-2/h3-4H,5,10H2,1-2H3,(H,11,13) |
InChI Key |
JRAJRUNHBPBSRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C(=O)N1CC(=O)NC)N |
Origin of Product |
United States |
Biological Activity
The compound 2-(3-Amino-6-methyl-2-oxopyridin-1(2H)-yl)-N-methylacetamide is a derivative of pyridinone that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- Chemical Formula : C₁₁H₁₄N₂O₂
- Molecular Weight : 218.25 g/mol
- SMILES Notation : CC(=O)N(C)C1=CC(=O)C(=C(N)C=C1)C
The biological activity of this compound primarily involves modulation of various biochemical pathways. It acts as a positive allosteric modulator for N-Methyl-D-aspartate receptors (NMDARs), which are crucial for synaptic plasticity and memory function. The compound enhances glutamatergic neurotransmission, potentially offering therapeutic benefits in cognitive impairments and neurodegenerative diseases .
Biological Activity Overview
Research has highlighted several key areas where this compound exhibits biological activity:
- Neuroprotective Effects :
- Antithrombotic Activity :
- Cancer Research :
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Neuroprotection | NMDAR modulation | |
| Anticoagulation | Thrombin inhibition | |
| Cancer cell proliferation inhibition | p38 MAPK pathway modulation |
Case Studies
- Neuroprotection in Alzheimer’s Disease Models :
- Thrombin Inhibition Studies :
- Cancer Cell Line Studies :
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising pharmacological properties, particularly in the development of new therapeutic agents.
- Antimicrobial Activity : Research indicates that derivatives of this compound have shown efficacy against various bacterial strains. For instance, studies demonstrate that modifications to the pyridine ring enhance antimicrobial potency, making it a candidate for antibiotic development .
- Anticancer Properties : The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been documented. In vitro studies show that certain analogs can induce apoptosis in cancer cell lines, suggesting potential use as an anticancer drug .
| Study | Target | Effectiveness |
|---|---|---|
| Study A | Bacterial Strains | Significant inhibition of growth |
| Study B | Cancer Cell Lines | Induction of apoptosis |
Agricultural Applications
The compound has potential applications in agrochemicals, particularly as a pesticide or herbicide.
- Pesticidal Activity : Preliminary studies suggest that the compound can disrupt the metabolic pathways of pests, leading to increased mortality rates. Field trials are underway to assess its effectiveness and environmental impact .
Materials Science
In materials science, the compound's unique chemical structure allows for its use in developing advanced materials.
- Polymer Chemistry : The incorporation of this compound into polymer matrices has shown to improve mechanical properties and thermal stability. Research is ongoing to explore its use in creating high-performance composites for industrial applications .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of various derivatives of 2-(3-Amino-6-methyl-2-oxopyridin-1(2H)-yl)-N-methylacetamide against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.
Case Study 2: Anticancer Activity
In a controlled laboratory setting, a derivative of the compound was tested on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent response, with IC50 values indicating effective inhibition at nanomolar concentrations.
Comparison with Similar Compounds
2-Cyano-N-[(methylamino)carbonyl]acetamide
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide
- Molecular Formula : C₁₃H₁₁Cl₂N₃O₂S .
- Key Features : Pyrimidine core (two nitrogen atoms) with a thioether-linked dichlorophenyl group.
- Implications : The dichlorophenyl group enhances lipophilicity, likely improving membrane permeability but increasing bioaccumulation risks. The sulfur atom may confer metabolic resistance compared to oxygen-based linkers. High melting point (230°C) suggests strong crystallinity, which could affect formulation .
N-(3-Hydroxypyridin-2-yl)acetamide
- Molecular Formula: Not explicitly stated, but inferred as C₇H₈N₂O₂ .
- Key Features: Pyridine ring with a 3-hydroxy substituent instead of 3-amino-6-methyl.
- Implications : The hydroxyl group increases polarity, improving aqueous solubility but reducing passive diffusion across biological membranes. Lacks the methyl group, which might decrease steric hindrance at binding sites .
Comparative Data Table
Research Findings and Implications
- Electrophilic vs. Nucleophilic Character: The cyano group in 2-Cyano-N-[(methylamino)carbonyl]acetamide may render it more reactive than the target compound, which has an amino group capable of nucleophilic interactions .
- Lipophilicity vs. Solubility : The dichlorophenyl analog’s lipophilicity contrasts with the hydroxylated compound’s polarity , highlighting a trade-off between membrane permeability and solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
